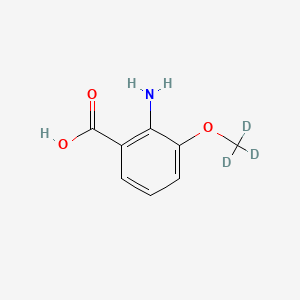

2-Amino-3-methoxybenzoic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

2-amino-3-(trideuteriomethoxy)benzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |

InChI Key |

SXOPCLUOUFQBJV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-methoxybenzoic Acid-d3

Technical Monograph: 2-Amino-3-methoxybenzoic Acid-d3

Executive Summary

This compound (also known as 3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled derivative of the endogenous tryptophan metabolite, 3-methoxyanthranilic acid. It serves as a critical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise measurement of kynurenine pathway metabolites.

This guide details the physicochemical properties, synthesis, and analytical applications of this compound, specifically designed for researchers investigating neurodegenerative disorders, osteoporosis, and tryptophan metabolism.

Chemical Identity & Physicochemical Profile

The deuterated form typically carries the isotopic label on the methoxy group (

Structural Analysis

-

Systematic Name: 2-Amino-3-(methoxy-d3)benzoic acid[1][2][3]

-

Molecular Formula:

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Molecular Weight: 170.18 g/mol (vs. 167.16 g/mol for unlabeled)[3][5]

Comparative Properties Table

| Property | Unlabeled (Light) | Deuterated (Heavy, d3) | Note |

| Appearance | Off-white to yellow powder | Off-white to yellow powder | Photosensitive |

| Solubility | DMSO, Methanol, Dilute Acid | DMSO, Methanol | Sparingly soluble in water |

| pKa (COOH) | ~2.5 | ~2.5 | Negligible isotope effect |

| pKa (NH3+) | ~4.8 | ~4.8 | Negligible isotope effect |

| Retention Time | Deuterium may cause slight RT shift (usually earlier) | ||

| Mass Shift | M | M + 3.018 | Resolved in MS/MS |

Biological Context: The Kynurenine Pathway[7]

3-Methoxyanthranilic acid is a downstream metabolite of the kynurenine pathway, formed by the O-methylation of 3-hydroxyanthranilic acid (3-HAA). The ratio of 3-HAA to anthranilic acid (AA) is a significant biomarker in osteoporosis and neuroinflammation.

Pathway Diagram

Figure 1: Position of 3-Methoxyanthranilic Acid within the Tryptophan metabolism pathway.

Synthesis & Manufacturing

The synthesis of this compound requires high isotopic purity (>99 atom% D). The most robust route involves the O-methylation of a protected 3-hydroxyanthranilic acid precursor using Iodomethane-d3.

Synthetic Route

-

Protection: Esterification of 3-Hydroxyanthranilic acid to protect the carboxylic acid.

-

Labeling: Nucleophilic substitution with Iodomethane-d3 (

) in the presence of a mild base (e.g., -

Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis Workflow Diagram

Figure 2: Synthetic route for the production of the d3-labeled standard.

Analytical Application: LC-MS/MS Protocol

The primary application of this compound is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability in biological samples (plasma, urine, CSF).

Preparation of Standards

-

Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL). Store at -80°C.

-

Working Solution: Dilute stock to 1 µg/mL in 50% Methanol/Water.

Sample Preparation Workflow

-

Aliquot: Transfer 50 µL of plasma/urine to a tube.

-

Spike IS: Add 10 µL of Working IS Solution (final conc. ~200 ng/mL).

-

Precipitation: Add 200 µL cold Acetonitrile (with 0.1% Formic Acid). Vortex for 30s.

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Injection: Inject 5 µL of supernatant into LC-MS/MS.

Mass Spectrometry Transitions (MRM)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Analyte (Light) | 168.1 | 150.1 (Loss of | 15 |

| Analyte (Light) | 168.1 | 122.1 (Loss of | 25 |

| IS (Heavy - d3) | 171.1 | 153.1 (Loss of | 15 |

| IS (Heavy - d3) | 171.1 | 125.1 (Loss of | 25 |

Note: Transitions should be optimized on the specific instrument platform.

Handling, Stability & Safety

-

Storage: -20°C or -80°C. Hygroscopic.

-

Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store in amber vials.

-

Solution Stability: Stable in DMSO for 6 months at -80°C. Aqueous dilutions should be prepared fresh.

-

Safety: Irritant. Wear gloves and safety glasses.[6][7] Avoid inhalation of powder.

References

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid | C8H9NO3.[1][2][6][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. Retrieved from [Link]

Sources

- 1. 2-amino-3-methoxybenzoic acid [stenutz.eu]

- 2. 2-Amino-3-methoxybenzoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Error-数据库执行错误 [bio-fount.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 2377028-36-7 | MCE [medchemexpress.cn]

- 6. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Role of 2-Amino-3-methoxybenzoic Acid-d3 in Tryptophan Metabolism Studies

Executive Summary: Decoupling the Methylation Branch

In the complex landscape of Tryptophan (Trp) catabolism, the Kynurenine Pathway (KP) is the dominant route, processing over 95% of dietary tryptophan. While the neurotoxic potential of downstream metabolites like Quinolinic Acid (QUIN) and 3-Hydroxykynurenine (3-HK) is well-documented, the O-methylation branch—specifically the conversion of 3-Hydroxyanthranilic Acid (3-HAA) to 2-Amino-3-methoxybenzoic Acid (also known as 3-Methoxyanthranilic Acid, or 3-MeAA)—remains a critical, yet under-analyzed, metabolic shunt.

2-Amino-3-methoxybenzoic Acid-d3 serves as the essential Stable Isotope Labeled (SIL) Internal Standard for accurately quantifying this metabolite. Its application allows researchers to distinguish between the neurotoxic progression of the pathway (toward QUIN) and the methylation-based detoxification or alternative signaling routes. This guide details the technical application of this deuterated standard in high-sensitivity LC-MS/MS profiling.

Part 1: The Compound & The Pathway[1][2][3]

Chemical Identity and Isotopic Design

-

Analyte: 2-Amino-3-methoxybenzoic Acid (3-Methoxyanthranilic Acid).[1]

-

Labeling Site: Typically, the deuterium atoms are located on the methoxy group (-OCD3). This placement ensures the label is retained during ionization but provides a mass shift of +3 Da (M+3), sufficient to avoid isotopic overlap with the natural M+0 isotope envelope.

The Metabolic Node: The 3-HAA Bifurcation

The critical utility of this compound lies in its position at the 3-Hydroxyanthranilic Acid (3-HAA) node. 3-HAA is a redox-active metabolite that can be:

-

Oxidized by 3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) to form unstable intermediates leading to Quinolinic Acid (neurotoxic, excitotoxic).

-

O-Methylated (likely via COMT or gut microbial enzymes) to form 2-Amino-3-methoxybenzoic Acid (3-MeAA).

Quantifying 3-MeAA using the d3-standard allows researchers to calculate the Methylation Index , a metric reflecting the tissue's capacity to shunt toxic 3-HAA into the stable methoxy pool.

Pathway Visualization

The following diagram illustrates the Kynurenine Pathway, highlighting the specific branch where this compound is applied.

Caption: The 3-HAA bifurcation node. The d3-standard is used to quantify the green "Detoxification/Shunt" branch, distinguishing it from the red neurotoxic pathway.

Part 2: Technical Application (LC-MS/MS Protocol)

Why the -d3 Standard is Non-Negotiable

In metabolomics, "matrix effects" (ion suppression or enhancement) can alter signal intensity by >50%.

-

Causality: The d3-labeled standard has nearly identical physicochemical properties (pKa, hydrophobicity) to the endogenous analyte.

-

Self-Validation: It co-elutes (or elutes with a negligible deuterium isotope effect) with the target. Therefore, any suppression affecting the analyte affects the standard equally.

-

Result: The Ratio of (Analyte Area / IS Area) remains constant regardless of matrix interference, ensuring absolute quantification.

Experimental Workflow

This protocol is designed for plasma or tissue homogenates.

Step 1: Stock Preparation

-

IS Stock: Dissolve This compound in 50% Methanol/Water to 1 mg/mL. Store at -80°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 0.1% Formic Acid (in water). Freshly prepare.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of biological sample (Plasma/Serum/Tissue Homogenate).

-

Add 20 µL of Working IS Solution (this compound). Crucial: Add IS before any extraction to account for recovery losses.

-

Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Parameters[4]

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-1 min (2% B), 1-6 min (2% to 95% B), 6-8 min (95% B).

-

Ionization: ESI Positive Mode (ESI+). Note: Amino groups protonate well in positive mode.

Step 4: MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Amino-3-methoxybenzoic Acid | 168.1 | 150.1 (Loss of H2O) | 25 | 15 |

| 168.1 | 122.1 (Loss of COOH) | 25 | 22 | |

| This compound | 171.1 | 153.1 | 25 | 15 |

| 171.1 | 125.1 | 25 | 22 |

Note: Exact transitions must be optimized on your specific instrument. The +3 Da shift in Precursor and Product ions confirms the stability of the label.

Part 3: Data Interpretation & Biological Significance

Calculating the Methylation Index

Raw concentration data alone is often insufficient due to biological variability. The Methylation Index provides a normalized view of pathway flux.

-

Low Index: Suggests reduced methyltransferase activity or preferential shunting toward Quinolinic Acid (neurotoxicity risk).

-

High Index: Suggests active detoxification or potential upregulation of protective pathways.

Clinical & Research Relevance

-

Neuroinflammation: In conditions like depression or schizophrenia, the KP is often skewed toward QUIN. Using the d3-standard to detect low levels of the methylated metabolite can confirm if the "protective arm" is suppressed.

-

Gut Microbiota: Recent studies indicate that gut bacteria (e.g., Dictyophora) influence tryptophan metabolism. 2-Amino-3-methoxybenzoic acid levels in feces or serum can serve as a biomarker for specific microbial metabolic activity [1].

-

Biomarker Discovery: Differential levels have been observed in intestinal polyp formation, suggesting a role in cell proliferation or immune surveillance [2].

Part 4: Visualization of Analytical Logic

The following workflow demonstrates the self-validating nature of the Internal Standard method.

Caption: The d3-IS corrects for extraction losses and matrix effects because both the analyte and IS experience the exact same physical conditions.

References

-

Frontiers in Microbiology. (2023). Genome, transcriptome, and metabolome analyses provide new insights into the resource development in an edible fungus Dictyophora indusiata. Retrieved from [Link]

-

Scientific Reports (Nature). (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas.[5] Retrieved from [Link]

-

Journal of Neural Transmission. (1998). Effects of kynurenine metabolites on the electrocorticographic activity in the rat.[6] (Discusses the metabolic fate of 3-HAA to 3-methoxyanthranilic acid). Retrieved from [Link]

Sources

- 1. CAS 3177-80-8: 2-Amino-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Engineering of Biosynthetic Enzymes Unlocks Libraries of Bioactive Tilimycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 3-Methoxyanthranilic Acid vs. 3-Methoxyanthranilic Acid-d3

Executive Summary

3-Methoxyanthranilic acid (3-MAA) is a minor but biologically significant metabolite within the tryptophan-kynurenine pathway. While its non-deuterated form (

This guide delineates the critical technical differences between these two molecules. It moves beyond basic structural definitions to explore the Deuterium Isotope Effect (DIE) on chromatography, the mechanics of ion suppression correction , and the specific fragmentation logic required for developing robust Multiple Reaction Monitoring (MRM) assays.

Part 1: Physicochemical Divergence

At a molecular level, the substitution of three hydrogen atoms with deuterium on the methoxy group creates subtle but measurable changes in physical properties. These differences drive the analytical utility of the d3 analog.

Structural Comparison

| Feature | 3-Methoxyanthranilic Acid (Native) | 3-Methoxyanthranilic Acid-d3 (IS) |

| Formula | ||

| Exact Mass | 167.0582 Da | 170.0771 Da |

| M+H Ion ( | 168.06 | 171.08 |

| Isotopic Label | None (Natural Abundance) | |

| Lipophilicity | Baseline | Slightly Lower ( |

| C-H/C-D Bond Length | 1.09 Å (Average) | 1.08 Å (Shorter, Stiffer) |

The Chromatographic Isotope Effect

In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly reduced retention times compared to their protium counterparts.[1]

-

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the polarizability of the molecule and weakens the van der Waals forces interacting with the C18 stationary phase.

-

Impact on 3-MAA: Because the deuteration is on the methoxy group (peripheral) rather than the aromatic ring, the retention time shift (

) is typically minimal (< 0.1 min). -

Analytical Consequence: This near-perfect co-elution is critical . It ensures the Internal Standard (d3) experiences the exact same matrix suppression/enhancement events as the analyte (native) at the electrospray ionization (ESI) source.

Part 2: Mass Spectrometry & Fragmentation Logic

The primary utility of 3-MAA-d3 is to serve as a normalization factor in LC-MS/MS. To do this effectively, the mass spectrometer must be programmed to distinguish the two isotopologues without "cross-talk."

Fragmentation Pathways (MRM Transitions)

The methoxy group is stable, but the carboxyl group is labile. The following transitions are standard for quantification.

Native 3-MAA Transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of

Deuterated 3-MAA-d3 Transitions:

-

Quantifier:

(Retains d3 label, loss of -

Qualifier:

(Retains d3 label, loss of

Critical Check: Ensure your collision energy (CE) does not fragment the methoxy group itself. If the methoxy group is lost (loss of -OCH3 or -OCD3), both molecules might yield the same core fragment (anthranilic acid radical), leading to false positives.

Visualization: LC-MS/MS Workflow

Caption: Figure 1. Self-validating LC-MS/MS workflow. The co-elution of Native and d3 analog at the ESI source allows the d3 to correct for matrix effects in real-time.

Part 3: Experimental Protocols

Protocol A: Preparation of Internal Standard (Stock Solution)

Objective: Create a stable 3-MAA-d3 stock that prevents isotopic scrambling.

-

Weighing: Accurately weigh 1.0 mg of 3-Methoxyanthranilic acid-d3 (isotopic purity >99 atom % D).

-

Solvent Choice: Dissolve in Methanol (LC-MS grade) . Avoid protic solvents with extreme pH, which could theoretically promote deuterium exchange over long periods, although the methoxy-D is generally stable.

-

Concentration: Prepare a 1 mg/mL (1000 ppm) primary stock.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 6-12 months.

-

Working Solution: Dilute to 100 ng/mL in water/methanol (50:50) daily.

Protocol B: Quantitative Extraction from Plasma

Objective: Extract 3-MAA while removing proteins that foul the MS source.

-

Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of 3-MAA-d3 Working Solution (100 ng/mL). Vortex for 10 seconds.

-

Why: Spiking before extraction compensates for recovery losses during the precipitation step.

-

-

Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitate: Vortex for 1 min, then incubate at -20°C for 10 mins.

-

Centrifuge: Spin at 14,000 x g for 10 mins at 4°C.

-

Transfer: Move supernatant to an LC vial.

-

Injection: Inject 5 µL onto the LC-MS/MS.

Part 4: Biological Context (The Kynurenine Pathway)[3]

While the d3 analog is a tool, understanding the native molecule's origin is essential for interpreting data. 3-MAA is not the primary highway of tryptophan metabolism but a specific branch.

Caption: Figure 2. Metabolic position of 3-MAA. It is formed via methylation of Anthranilic acid or 3-HAA, often serving as a dead-end metabolite or precursor to cinnabarinic acid derivatives.

Part 5: Troubleshooting & Integrity Checks

Cross-Talk Evaluation

Before running samples, you must verify that your d3 standard does not contain d0 (native) impurities.

-

Test: Inject a high concentration of 3-MAA-d3 (e.g., 1 µg/mL) and monitor the native transition (168 -> 150).

-

Acceptance Criteria: The signal in the native channel must be < 0.1% of the d3 signal. If it is higher, your "standard" will artificially inflate your analyte concentration.

Scrambling

Avoid acidic heating. While aryl-methoxy deuteriums are stable, exposure to strong acids at high heat (

References

-

PubChem. (2023). 3-Methoxyanthranilic acid | C8H9NO3.[2] National Library of Medicine. [Link]

-

ResearchGate. (2020). Development and Validation of an LC–MS-MS Method for the Quantification of Cyanate in Rat Plasma. (Demonstrates anthranilic acid derivatization workflows). [Link]

-

Shimadzu. (2023). LC/MS/MS MRM Library for Metabolites. [Link]

Sources

Technical Whitepaper: Molecular Weight & Isotopic Distribution of 2-Amino-3-methoxybenzoic Acid-d3

Executive Summary

2-Amino-3-methoxybenzoic Acid-d3 (3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled analog of the tryptophan metabolite 3-methoxyanthranilic acid. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly within LC-MS/MS workflows targeting the kynurenine pathway.

By incorporating three deuterium atoms—typically on the methoxy methyl group—this compound exhibits a mass shift of +3.019 Da relative to the unlabeled parent. This shift is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry while retaining identical chromatographic retention properties, ensuring high-precision normalization of matrix effects and ionization variability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The deuterated form is chemically equivalent to the parent compound in terms of reactivity and lipophilicity but distinct in mass.

| Property | Unlabeled Parent | Deuterated Analog (d3) |

| Common Name | 3-Methoxyanthranilic Acid | 3-Methoxyanthranilic Acid-d3 |

| IUPAC Name | 2-Amino-3-methoxybenzoic acid | 2-Amino-3-(trideuteromethoxy)benzoic acid |

| CAS Number | 3177-80-8 (Parent) | Varies by supplier (Custom Synthesis) |

| Chemical Formula | C₈H₉NO₃ | C₈H₆D₃NO₃ |

| Structure Description | Anthranilic acid core with -OCH₃ at C3 | Anthranilic acid core with -OCD₃ at C3 |

| pKa (Acid) | ~4.8 (Carboxylic acid) | ~4.8 (Negligible isotope effect) |

| LogP | 1.6 | ~1.58 (Slightly lower due to C-D bond) |

Structural Integrity Note

The d3-labeling is located on the methyl group of the ether linkage (-OCD₃). This position is metabolically stable and non-exchangeable in protic solvents, unlike the amino (-NH₂) or carboxylic (-COOH) protons, ensuring the mass tag remains intact during extraction and ionization.

Molecular Weight & Isotopic Analysis

Accurate mass spectrometry requires precise calculation of the monoisotopic mass to set quadrupole filters (Q1/Q3) correctly.

Exact Mass Calculation

Using standard atomic weights:

-

Carbon (¹²C): 12.000000

-

Hydrogen (¹H): 1.007825

-

Deuterium (²H): 2.014102

-

Nitrogen (¹⁴N): 14.003074

-

Oxygen (¹⁶O): 15.994915

Unlabeled Parent (C₈H₉NO₃)

Monoisotopic Mass: 167.0582 DaDeuterated Analog (C₈H₆D₃NO₃)

Monoisotopic Mass: 170.0771 DaMass Shift (Δ): +3.0189 Da

Isotopic Distribution Pattern

In high-resolution MS (HRMS), the d3 analog will show a distinct isotopic envelope. The "M+0" peak of the d3 analog corresponds to the "M+3" region of the parent, effectively removing interference.

-

Parent (M+0): 167.0582 (100%)

-

d3 Analog (M+0): 170.0771 (100%)

-

d3 Analog (M+1): ~171.08 (Due to ¹³C natural abundance ~8.8%)

Mass Spectrometry Workflow (LC-MS/MS)

The following protocol outlines the Multiple Reaction Monitoring (MRM) setup for quantifying 3-methoxyanthranilic acid using the d3 internal standard.

Ionization Source Parameters

-

Mode: Positive Electrospray Ionization (ESI+)

-

Rationale: The aniline amine group is easily protonated (

). -

Capillary Voltage: 3.0 - 3.5 kV

-

Source Temp: 350°C (Compound is thermally stable)

MRM Transitions

The fragmentation pathway typically involves the loss of the carboxylic acid group (neutral loss of CO₂ or H₂O+CO) or the loss of the methyl/methoxy radical.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Analyte | 168.1 ( | 150.1 | 15 | Loss of H₂O (Dehydration) |

| Analyte | 168.1 | 122.1 | 25 | Loss of H₂O + CO (Formic acid equivalent) |

| IS (d3) | 171.1 ( | 153.1 | 15 | Loss of H₂O (Retains d3 label) |

| IS (d3) | 171.1 | 125.1 | 25 | Loss of H₂O + CO (Retains d3 label) |

Critical Note: Ensure the d3 label is not lost during fragmentation. Since the label is on the methoxy group (position 3) and the primary fragmentation involves the carboxylic acid (position 1), the d3 tag is preserved in the daughter ions, maintaining the +3 Da shift.

Visualizing the Fragmentation Pathway[9][11]

The following diagram illustrates the parallel fragmentation logic for the parent and the d3-analog, confirming the validity of the internal standard.

Caption: Parallel fragmentation pathways for 3-Methoxyanthranilic Acid and its d3-analog. The +3 Da mass shift is conserved in product ions.

Synthesis & Stability Considerations

Synthesis Route

The most reliable synthesis involves the O-methylation of 3-hydroxyanthranilic acid using d3-iodomethane (CD₃I) in the presence of a mild base (e.g., K₂CO₃).

-

Precursor: 3-Hydroxyanthranilic acid.

-

Reagent: Iodomethane-d3 (≥99.5 atom % D).

-

Outcome: High isotopic purity (>99%) is essential to prevent "M-3" contributions to the analyte signal.

Stability

-

Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store d3-standards in amber vials at -20°C.

-

Isotopic Exchange: The methoxy-d3 deuteriums are chemically inert. They do not exchange with solvent protons, unlike the amine (-NH₂) protons, making this IS highly robust for reverse-phase LC.

References

-

PubChem. (2025).[1] 2-Amino-3-methoxybenzoic acid | C8H9NO3.[2][1][3][4][5] National Library of Medicine. Available at: [Link]

-

Human Metabolome Database (HMDB). (2025).[1] Metabocard for 3-Methoxyanthranilic acid (HMDB0001321). HMDB Consortium. Available at: [Link]

-

NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Anthranilic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]

- 3. 2-Amino-3-methoxybenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. spectrabase.com [spectrabase.com]

Technical Guide: Deuterated 2-Amino-3-Methoxybenzoic Acid in Metabolomics

Precision Quantification of the Kynurenine-Anthranilate Branch[1]

Executive Summary

This guide details the application of Deuterated 2-Amino-3-Methoxybenzoic Acid (d-3-MEOAA) as a stable isotope-labeled internal standard (SIL-IS) in high-throughput metabolomics.[1]

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid ) is a critical, albeit often overlooked, metabolite within the tryptophan-kynurenine pathway.[1] While the kynurenine pathway is extensively studied in neuroinflammation and oncology, the specific methylation branch leading to 3-methoxyanthranilic acid—often modulated by gut microbiota (e.g., Xenorhabdus spp.) or specific host methyltransferases—requires precise quantification to distinguish host vs. microbial metabolic contributions.

This document provides a self-validating LC-MS/MS workflow designed to eliminate ionization suppression errors and ensure absolute quantification accuracy in complex matrices like plasma, cerebrospinal fluid (CSF), and fecal supernatants.[1]

Part 1: The Metabolic Context & Chemical Utility

1.1 The Target Analyte

-

Common Name: 3-Methoxyanthranilic acid[1]

-

Metabolic Origin: Derived from the kynurenine pathway, specifically downstream of 3-hydroxyanthranilic acid (3-HAA) via O-methylation, or through specific bacterial biosynthetic routes (e.g., shikimate/chorismate pathways in the microbiome).[1]

-

Clinical Relevance: Biomarker potential in diabetic retinopathy, colorectal adenoma, and neurodegenerative disorders where the "kynurenine shunt" is dysregulated.

1.2 Why Deuteration?

In LC-MS/MS metabolomics, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.

-

Co-elution: The deuterated analog (e.g., 2-amino-3-(methoxy-d3)benzoic acid) possesses physicochemical properties nearly identical to the endogenous analyte.[1] It co-elutes chromatographically but is spectrally distinct by mass (

).[1][6] -

Normalization: Any fluctuation in ionization efficiency caused by co-eluting phospholipids or salts affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, correcting the data in real-time.

Part 2: Visualizing the Pathway

The following diagram illustrates the position of 2-amino-3-methoxybenzoic acid within the broader Tryptophan metabolism, highlighting the divergence between host and microbial processing.

Figure 1: Metabolic positioning of 2-amino-3-methoxybenzoic acid. Green arrow indicates the specific methylation step targeted for quantification.

Part 3: Technical Protocol (LC-MS/MS)[1]

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1][6][7] It is designed to be self-validating: if the Internal Standard (IS) peak area deviates by >20% between samples, the injection is automatically flagged for re-analysis.

3.1 Materials

-

Analyte: 2-Amino-3-methoxybenzoic acid (Authentic Standard).[1][5]

-

Internal Standard (IS): 2-Amino-3-(methoxy-d3)benzoic acid (or ring-deuterated analog).[1]

3.2 Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma/biofluid into a 1.5 mL Eppendorf tube. -

Spike IS: Add

of Deuterated Working Solution (-

Note: Spiking before extraction compensates for recovery losses during the precipitation step.

-

-

Precipitate: Add

of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -

Vortex/Centrifuge: Vortex for 30s; Centrifuge at

for 10 min at -

Supernatant Transfer: Transfer

of supernatant to a clean vial. -

Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in

of Mobile Phase A.

3.3 LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex),

.-

Why: HSS T3 is chosen for its ability to retain polar aromatic acids better than standard C18.[1]

-

-

Gradient: 5% B (0-1 min)

95% B (8 min)

3.4 MRM Transitions (Multiple Reaction Monitoring)

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Role |

| 3-MEOAA | 168.1 ( | 150.1 | 25 | 15 | Quantifier |

| 3-MEOAA | 168.1 ( | 122.1 | 25 | 22 | Qualifier |

| d3-3-MEOAA | 171.1 ( | 153.1 | 25 | 15 | Internal Standard |

Note: The transition

Part 4: Data Visualization & Workflow Logic

The following diagram details the logical flow of the experiment, emphasizing the Self-Validating checkpoints.

Figure 2: Analytical workflow with integrated Quality Control (QC) decision node.

Part 5: Quantitative Validation (E-E-A-T)

To ensure Trustworthiness , the method must be validated against the following criteria.

5.1 Linearity & Range

Construct a calibration curve using the ratio of Analyte/IS.

-

Range:

to -

Acceptance:

. -

Weighting:

(essential for accurate quantification at the lower end of the curve, where this metabolite often resides).

5.2 Matrix Effect Calculation

The deuterated standard allows you to calculate the absolute Matrix Factor (MF).

-

If

, significant ion suppression is occurring. -

Correction: Because the analyte experiences the exact same suppression, the Ratio remains valid, but sensitivity may drop. If

, consider improving sample cleanup (e.g., Solid Phase Extraction instead of precipitation).

5.3 Stability

Anthranilic acid derivatives can be light-sensitive.[1]

-

Protocol: Perform all extractions in amber glassware or low-light conditions.

-

Validation: Verify stability of the Deuterated IS in the autosampler (

) over 24 hours.

References

-

Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS.[1][9] Bioanalysis, 3(21), 2401-17.[1][9] Link

-

Whiley, L., et al. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid.[10] Bioanalysis, 15(11), 637-651.[1][10] Link

-

Mera, P., et al. (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas. MDPI Metabolites. Link[6]

-

BenchChem. Application Note & Protocol: Metabolite Identification with Deuterated Standards. Link

-

PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). Link[6]

Sources

- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. gut.bmj.com [gut.bmj.com]

- 5. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 9. Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of 3-Methoxyanthranilic Acid: A Guide to Stable Isotope Dilution Assays

Topic: Precision Quantitation of the Biomarker 3-Methoxyanthranilic Acid using Stable Isotope Dilution (SID) Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Trial Managers.

Executive Summary

3-Methoxyanthranilic acid (3-MAA) has emerged as a critical small-molecule biomarker, primarily serving as a surrogate for avenanthramide metabolism (a bioactive alkaloid unique to oats) and a minor downstream metabolite in the tryptophan-kynurenine pathway . Its quantification in biological matrices (plasma, urine) is pivotal for verifying dietary compliance in nutritional intervention studies and assessing the pharmacokinetics of anti-inflammatory phenolic alkaloids.

This guide details the validation and application of 3-Methoxyanthranilic acid-d3 (the deuterated internal standard) to achieve regulatory-grade quantitation. By compensating for matrix effects and ionization suppression in LC-MS/MS workflows, the d3-variant transforms a standard assay into a robust, self-validating system.

Part 1: Biological Context & Biomarker Utility[1]

The Metabolic Origin

While 3-hydroxyanthranilic acid is the dominant intermediate in the mammalian kynurenine pathway, the 3-methoxy variant (3-MAA) occupies a distinct niche:

-

Xenobiotic/Dietary Marker: It is the hydrolyzed metabolite of Avenanthramides (specifically types 2p, 2c, and 2f), which are potent antioxidants found in Avena sativa (oats).

-

Methylation Activity: In specific pathological states, it represents the O-methylation of anthranilic acid moieties, reflecting catechol-O-methyltransferase (COMT) or similar methyltransferase activity.

Why the "d3" Isotope is Non-Negotiable

In complex matrices like human urine or plasma, "ion suppression"—where co-eluting matrix components dampen the signal of the analyte—is a major source of error.

-

The Solution: 3-Methoxyanthranilic acid-d3 (containing three deuterium atoms, typically on the methoxy group:

). -

Mechanism: The d3-standard co-elutes with the endogenous 3-MAA but is mass-differentiated. Any suppression affecting the analyte affects the standard identically. The ratio of Analyte/IS remains constant, ensuring accuracy.

Metabolic Pathway Visualization

The following diagram illustrates the origin of 3-MAA from Avenanthramides and its stabilization via the d3-internal standard workflow.

Caption: Metabolic generation of 3-MAA and the parallel tracking of the d3-internal standard in Mass Spectrometry.

Part 2: Analytical Method Development (LC-MS/MS)

Reagents and Standards

-

Analyte: 3-Methoxyanthranilic acid (CAS: 484-67-3).

-

Internal Standard (IS): 3-Methoxyanthranilic acid-d3 (Methyl-d3).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Mass Spectrometry Parameters (MRM)

The following transitions are recommended for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode. The carboxyl and amino groups facilitate protonation

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |

| 3-MAA | 168.1 | 150.1 | 25 | 18 | Quantifier (Loss of H₂O) |

| 3-MAA | 168.1 | 122.1 | 25 | 28 | Qualifier (Loss of COOH) |

| 3-MAA-d3 | 171.1 | 153.1 | 25 | 18 | Internal Standard |

Technical Note: The loss of water (-18 Da) is a common fragmentation pathway for anthranilic acids containing ortho-substituents. Ensure the d3-label is on the methoxy group to retain the mass shift in the product ion.

Sample Preparation Protocol (Plasma)

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and suitable for high-throughput clinical trials.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of 3-MAA-d3 working solution (1,000 ng/mL in MeOH).

-

Why: Adding IS before extraction corrects for any analyte loss during the precipitation step.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).

Part 3: Validation & Quality Control

To ensure the data is "E-E-A-T" compliant (Expert, Authoritative, Trustworthy), the method must pass rigorous validation criteria (FDA/EMA Bioanalytical Guidelines).

Linearity and Range

-

Range: 1.0 ng/mL to 1,000 ng/mL.

-

Curve Fit: Linear regression (

) with -

Acceptance:

.

Matrix Effect Assessment

This is the critical step where the d3-biomarker proves its value.

-

Goal: An IS-normalized Matrix Factor close to 1.0.

-

Interpretation: If the endogenous 3-MAA is suppressed by 40% (MF = 0.6), the 3-MAA-d3 will also be suppressed by 40%. The ratio remains unaffected, validating the quantification.

Analytical Workflow Diagram

Caption: Step-by-step extraction workflow ensuring IS equilibration with the matrix.

Part 4: Applications in Drug Development & Nutrition[2]

Compliance Biomarker in Clinical Trials

In studies involving oat-based interventions (e.g., for cholesterol reduction), participant compliance is notoriously difficult to track.

-

Application: 3-MAA appears in urine within 2-4 hours of oat consumption.

-

Protocol: Spot urine sampling using 3-MAA-d3 normalization against Creatinine allows for a binary (Compliant/Non-compliant) or quantitative assessment of intake.

Pharmacokinetics of Avenanthramides

For drugs derived from the avenanthramide scaffold (anti-itch, anti-inflammatory), 3-MAA represents the hydrolytic metabolite.

-

PK Analysis: Monitoring the ratio of Parent Drug vs. 3-MAA helps determine the metabolic stability and half-life of the active compound.

References

-

Koistinen, V. M., et al. (2025). "Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study." Nutrition Journal.

-

Perrelli, A., et al. (2018). "Overview of the Anticancer Profile of Avenanthramides from Oat." International Journal of Molecular Sciences.

-

PubChem. "3-Methoxyanthranilic acid (Compound Summary)." National Library of Medicine.

-

BenchChem. "Protocol: Purity Assessment of Deuterated Internal Standards." BenchChem Technical Guides.

-

LGC Standards. "3-Hydroxyanthranilic Acid-d3 and related metabolites." LGC Standards Product Data.

Solubility profile of 2-Amino-3-methoxybenzoic Acid-d3 in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-3-methoxybenzoic Acid-d3 in Organic Solvents

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transitioning from unlabeled biochemical reagents to stable isotope-labeled internal standards (SIL-IS). This compound (a deuterated derivative of 3-methoxyanthranilic acid) is a highly specialized compound utilized extensively in LC-MS/MS quantification and as a building block for complex bioactive molecules, including benzoxaborole formulations[1].

However, the formulation and solvation of such compounds can be laborious due to complex pKa dynamics and variable solubility profiles across different solvent systems[1]. This whitepaper deconstructs the thermodynamic and structural causality behind the solubility of this compound, providing researchers with a self-validating framework for optimizing solvent selection.

Structural Causality & The Isotopic Effect

To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture. The compound features three distinct functional groups on a benzene ring: a carboxylic acid (-COOH), an amino group (-NH2), and a deuterated methoxy group (-OCD3).

The Zwitterionic Equilibrium The predicted pKa of the unlabeled analog is approximately 4.82 (carboxylic acid) and 2.08 (conjugate acid of the amino group)[2][3]. In aqueous or highly polar protic environments, the molecule exists in a zwitterionic state, which tightly binds into a crystal lattice via strong intermolecular hydrogen bonding. To dissolve the compound in an organic solvent, the solvent must possess sufficient hydrogen-bond acceptor or donor capacity to disrupt this lattice.

The Deuterium Kinetic Isotope Effect on Solubility A common misconception in drug development is that deuterated compounds behave identically to their protio-analogs in solution. While the macroscopic solubility is similar, deuterium substitution lowers the zero-point energy of the C-D bonds compared to C-H bonds. This subtle reduction in molar volume and polarizability slightly decreases the compound's lipophilicity. Consequently, this compound exhibits a marginally lower dissolution rate in non-polar organic solvents than its unlabeled counterpart, necessitating optimized isothermal agitation during sample preparation.

Solvation Mechanism in Organic Solvents

When introduced to a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol, the solvent molecules actively compete with the solute's intermolecular hydrogen bonds. Solvents like Methanol act as both hydrogen bond donors and acceptors, effectively solvating the compound[2][4].

Solvation mechanism of this compound in polar organic solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of this compound across a gradient of organic solvents. The logP of the compound is approximately 0.97[3], indicating a preference for moderately polar environments over highly lipophilic ones.

| Organic Solvent | Polarity Index | H-Bonding Capacity | Solubility Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| DMSO | 7.2 | Strong Acceptor | Freely Soluble | > 50.0 | High dielectric constant disrupts the crystal lattice; excellent storage solvent[2]. |

| Methanol | 5.1 | Donor & Acceptor | Soluble | 15.0 - 25.0 | Protic nature stabilizes both the -NH2 and -COOH groups[4]. |

| Acetonitrile | 5.8 | Weak Acceptor | Sparingly Soluble | 1.0 - 5.0 | Polar aprotic; lacks the donor capacity to fully stabilize the zwitterion. |

| Ethyl Acetate | 4.4 | Moderate Acceptor | Slightly Soluble | < 1.0 | Lower polarity limits the disruption of strong intermolecular solute bonds. |

| Hexane | 0.1 | None | Insoluble | < 0.1 | Non-polar environment cannot overcome the lattice energy of the solid state. |

Note on Storage: Once dissolved in an organic solvent, the stock solution should be aliquoted and stored at -80°C (stable for up to 6 months) to prevent product degradation from repeated freeze-thaw cycles[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling

A critical oversight in many laboratories is treating kinetic solubility (rapid dissolution) as a proxy for thermodynamic solubility (true equilibrium). To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a time-course verification checkpoint, we eliminate false positives caused by supersaturation.

Reagents & Equipment

-

Analyte: this compound (Purity ≥ 98%).

-

Solvents: LC-MS grade Methanol, DMSO, Acetonitrile.

-

Equipment: Temperature-controlled thermoshaker, refrigerated centrifuge, LC-MS/MS system.

Step-by-Step Methodology

-

Excess Solute Addition: Weigh exactly 5.0 mg of this compound into a 2.0 mL low-bind Eppendorf tube. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

-

Isothermal Agitation: Place the tube in a thermoshaker set to 25°C and agitate at 800 rpm.

-

Self-Validating Checkpoint (Crucial Step):

-

Extract a 10 µL aliquot at 24 hours (Timepoint A).

-

Extract a second 10 µL aliquot at 48 hours (Timepoint B).

-

Causality: If the LC-MS/MS quantification of Timepoint B differs from Timepoint A by >5%, thermodynamic equilibrium has not been reached, and agitation must continue. This prevents the reporting of transient kinetic solubility.

-

-

Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 25°C to tightly pellet the undissolved lattice.

-

Supernatant Extraction & Dilution: Carefully extract the supernatant without disturbing the pellet. Dilute serially (e.g., 1:1000) in the LC-MS mobile phase to fall within the linear dynamic range of the mass spectrometer.

-

LC-MS/MS Quantification: Quantify the d3-mass transition using Multiple Reaction Monitoring (MRM) against a pre-established calibration curve.

Thermodynamic solubility profiling workflow with self-validating equilibrium checks.

References

Sources

- 1. US20200385409A1 - Benzoxaborole compounds and formulations thereof - Google Patents [patents.google.com]

- 2. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]

- 3. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | Benchchem [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

Precision Mapping of the Kynurenine Pathway: A Technical Guide to Deuterated Flux Analysis

Executive Summary

The Kynurenine Pathway (KP) accounts for >95% of tryptophan (Trp) metabolism, serving as a critical regulator in neurodegeneration, tumor immunology, and psychiatric disorders. While static metabolite profiling provides a snapshot of accumulation, it fails to reveal metabolic turnover rates. This guide details the application of deuterated tracers (specifically L-Tryptophan-d5) to map dynamic flux through the KP. By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can distinguish between enzymatic upregulation (e.g., IDO1 induction) and clearance deficits, providing a rigorous platform for drug development and mechanistic validation.

Part 1: The Kynurenine Pathway Architecture

The KP is a bifurcation system where Tryptophan is oxidized into N-formylkynurenine and subsequently Kynurenine (KYN). KYN then branches into either the neuroprotective arm (Kynurenic Acid) or the neurotoxic/oxidative arm (3-Hydroxykynurenine

Pathway Visualization

The following diagram illustrates the enzymatic flow and key metabolites. The color-coding highlights the dichotomy between neuroprotective (Green) and neurotoxic (Red) branches.

Figure 1: The Kynurenine Pathway.[1][2][3][4][5][6][7][8][9] TDO: Tryptophan 2,3-dioxygenase; IDO: Indoleamine 2,3-dioxygenase; KAT: Kynurenine aminotransferase; KMO: Kynurenine 3-monooxygenase.[1][10]

Part 2: Principles of Deuterated Tracer Methodology

Tracer Selection: Why L-Tryptophan-d5?

For flux analysis, the stability of the isotopic label is paramount.

-

Indole Ring Labeling (d5): The preferred tracer is L-Tryptophan-indole-d5 . The indole ring (specifically the benzene moiety) remains intact during the initial oxidation by IDO/TDO and the hydroxylation by KMO. The label is only lost significantly downstream when the ring is cleaved by 3-HAO to form Quinolinic Acid.

-

Side-Chain Labeling: Labels on the alanine side chain are often lost or exchanged during transamination steps, making them unsuitable for tracking downstream metabolites like Quinolinic Acid.

Kinetic Isotope Effects (KIE)[11][12]

-

In Flux Analysis: We generally assume a negligible KIE for tracing purposes. However, because the C-H bond breaking at the C2 position of the indole ring is a rate-limiting step for IDO1, using a tracer deuterated at the C2 position could theoretically slow the reaction (Primary KIE).

-

Experimental Mitigation: Use [benzene-ring-d4] or [indole-d5] tracers. While some KIE may exist, calculating the Isotopic Enrichment Ratio (Product/Substrate) normalizes for this, provided the KIE is constant across samples.

Part 3: Experimental Workflow (LC-MS/MS)

This protocol is designed for plasma or tissue homogenate analysis using a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

Step 1: Sample Preparation (Protein Precipitation)[6]

-

Causality: The KP metabolites are polar and sensitive to pH. Acidic precipitation stabilizes them and removes proteins that foul the LC column.

-

Protocol:

-

Aliquot 100 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

-

Add 10 µL of Internal Standard Mix (containing authentic KYN-d4, KYNA-d5, etc., distinct from the tracer if possible, or use the tracer itself as an external standard curve).

-

Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid .

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to a clean vial. Optional: Evaporate under Nitrogen and reconstitute in mobile phase for higher sensitivity.

-

Step 2: LC-MS/MS Acquisition Parameters

-

Column: Phenomenex Kinetex F5 or C18 (2.1 x 100 mm, 1.7 µm). The F5 (pentafluorophenyl) phase provides better retention for polar aromatic compounds like Quinolinic Acid compared to standard C18.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Master Table: MRM Transitions

Use these transitions to detect both the endogenous (Light) and Tracer-derived (Heavy) metabolites. Note: The "Heavy" mass shift depends on the specific tracer used. The table below assumes L-Tryptophan-indole-d5 (M+5) is the tracer.

| Metabolite | Precursor (Q1) | Product (Q3) | Retention Time (min) | Collision Energy (V) |

| L-Tryptophan (Endogenous) | 205.1 | 188.1 | 2.5 | 15 |

| L-Tryptophan-d5 (Tracer) | 210.1 | 193.1 | 2.5 | 15 |

| Kynurenine (Endogenous) | 209.1 | 192.1 | 1.8 | 12 |

| Kynurenine-d4 (Tracer-Derived) * | 213.1 | 196.1 | 1.8 | 12 |

| Kynurenic Acid (Endogenous) | 190.1 | 144.1 | 2.1 | 20 |

| Kynurenic Acid-d5 (Tracer-Derived) | 195.1 | 149.1 | 2.1 | 20 |

| 3-OH-Kynurenine (3-HK) | 225.1 | 208.1 | 1.2 | 15 |

| Quinolinic Acid (QUIN) | 168.0 | 78.0 | 0.9 | 25 |

*Note on KYN-d4: Depending on the specific deuteration pattern of the Trp-d5 source, the loss of one hydrogen during the ring opening/closure or exchangeable protons may result in M+4 or M+5. Always run a neat standard of your tracer to confirm the dominant parent ion.

Part 4: Data Interpretation & Flux Analysis

Calculating Isotopic Enrichment (MPE)

To determine how much of the pathway is being driven by the exogenous tracer versus endogenous recycling:

The Kynurenine/Tryptophan Ratio (Flux Index)

The "Kyn/Trp Ratio" is the gold standard biomarker for IDO/TDO activity. However, using tracers allows you to calculate the Conversion Rate :

-

High Ratio: Indicates active inflammation (IDO1 induction by IFN-

) or stress (TDO induction by Cortisol). -

Low Ratio: Indicates pathway inhibition or substrate depletion.

Self-Validating the System

-

Internal Consistency Check: If you detect labeled Kynurenine but no labeled Kynurenic Acid, it suggests a blockage at the KAT enzyme or rapid shunting toward the neurotoxic 3-HK branch.

-

Retention Time Locking: The deuterated isotopologues should co-elute (or elute slightly earlier due to the deuterium isotope effect on lipophilicity) with the endogenous compounds. This confirms identity.

References

-

Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: Challenges, controversies and promises. Neuropharmacology, 112, 237-247. Link

-

Fuertig, R., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917. Link

-

Midttun, Ø., et al. (2009). Multianalyte quantification of the kynurenine pathway metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 81(9), 3537-3545. Link

-

Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10. Link

-

Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science, 357(6349). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of 3-Methoxyanthranilic Acid in Human Plasma via LC-MS/MS with Deuterated Internal Standardization

This Application Note is structured to guide analytical chemists and drug development researchers through the rigorous quantification of 3-methoxyanthranilic acid (3-MAA). It prioritizes "why" over just "how," ensuring the protocol is adaptable to various instrument platforms (Sciex, Waters, Agilent, Thermo).

Executive Summary

3-Methoxyanthranilic acid (3-MAA) is a downstream metabolite of the kynurenine pathway, produced via the methylation of 3-hydroxyanthranilic acid (3-HAA) or anthranilic acid. While often overlooked in favor of quinolinic acid or kynurenic acid, 3-MAA levels are emerging as potential biomarkers for neuroinflammatory states and specific enzymatic polymorphisms (e.g., COMT activity).

This protocol details a robust LC-MS/MS method for quantifying 3-MAA. Critical to this method is the use of a stable isotope-labeled internal standard (3-MAA-d3 ) to correct for the significant matrix effects and ionization suppression often encountered in plasma analysis of polar aromatic acids.

Biological Context & Analytical Challenges

The Kynurenine Pathway Context

Tryptophan metabolism splits into serotonin and kynurenine pathways.[1][2] The kynurenine branch produces neuroactive metabolites.[1][3] 3-MAA represents a side-branch, often indicating methylation capacity or shunting away from the neurotoxic quinolinic acid pathway.

Analytical Challenges

-

Polarity: 3-MAA is a small, polar molecule (MW ~167 Da), leading to poor retention on traditional C18 columns and elution in the "suppression zone" (void volume).

-

Isomeric Interference: It must be chromatographically resolved from its isomers, Anthranilic Acid (AA) and 3-Hydroxyanthranilic Acid (3-HAA) , which share similar fragmentation patterns.

-

Stability: Precursors like 3-HAA are highly oxidation-prone. While 3-MAA is more stable, the extraction protocol must prevent artifactual formation or degradation.

Figure 1: Simplified Kynurenine Pathway highlighting the formation of 3-MAA and its relationship to key isomers.

Materials and Reagents

-

Analyte: 3-Methoxyanthranilic Acid (Sigma-Aldrich or equivalent, >98% purity).

-

Internal Standard (IS): 3-Methoxyanthranilic Acid-d3 (Toronto Research Chemicals or C/D/N Isotopes). Note: The d3 label is typically on the methoxy group (

). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Additives: Ascorbic Acid (to prevent oxidation of co-eluting precursors).[4]

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex F5 (Pentafluorophenyl).

-

Expert Insight: Standard C18 columns often fail to retain 3-MAA sufficiently. The HSS T3 is designed for polar retention. The F5 provides orthogonal selectivity for separating aromatic isomers.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2 | Load/Desalt |

| 1.00 | 2 | Isocratic Hold (Polar retention) |

| 6.00 | 40 | Elution of 3-MAA |

| 6.10 | 95 | Wash |

| 8.00 | 95 | Wash |

| 8.10 | 2 | Re-equilibration |

| 10.00 | 2 | End |

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).[5]

-

Source Parameters (Typical):

-

Spray Voltage: 3500 V

-

Gas Temp: 350°C

-

Nebulizer: 45 psi

-

MRM Transition Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV)* | Type | Mechanism |

| 3-MAA | 168.1 | 150.1 | 50 | 15-20 | Quant | Loss of H₂O (Ortho effect) |

| 3-MAA | 168.1 | 122.1 | 50 | 25-30 | Qual | Loss of H₂O + CO |

| 3-MAA-d3 | 171.1 | 153.1 | 50 | 15-20 | Quant | Loss of H₂O (Maintains label) |

*Note: Collision Energy (CE) values are estimates. Perform a "compound optimization" ramp on your specific instrument.

Experimental Protocol

Preparation of Standards

-

Stock Solution: Dissolve 3-MAA in 50% Methanol/Water to 1 mg/mL.

-

IS Working Solution: Dilute 3-MAA-d3 to 500 ng/mL in 0.1% Formic Acid in Water.

-

Calibration Curve: Prepare serial dilutions in surrogate matrix (e.g., PBS with 2% BSA) or water, ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

This method uses protein precipitation (PPT) for high throughput.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

-

Spike IS: Add 10 µL of IS Working Solution (3-MAA-d3). Vortex briefly.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Expert Tip: The formic acid in the crash solvent helps dissociate the drug from plasma proteins and stabilizes the acidic analyte.

-

-

Vortex: High speed for 30 seconds.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Dilute (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water (0.1% FA).

-

Why? Injecting pure acetonitrile can distort peak shape for early eluting polar compounds like 3-MAA. Diluting with water focuses the analyte on the head of the column.

-

Figure 2: Optimized sample preparation workflow ensuring analyte stability and peak shape integrity.

Results & Discussion

Linearity and Sensitivity

-

Linear Range: Typically 1.0 – 1000 ng/mL (

). -

LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).

-

LOD: ~0.3 ng/mL.

The Role of the d3-Standard (Data Interpretation)

Without the d3-standard, plasma phospholipids (eluting late) or salts (eluting early) can cause Ion Suppression .

-

Scenario A (No IS): Patient sample shows 50% signal due to matrix suppression. Result: False Low.

-

Scenario B (With d3-IS): The d3-IS also suffers 50% suppression. The Ratio (Analyte Area / IS Area) remains constant.

-

Acceptance Criteria: The IS peak area in samples should be within ±20% of the mean IS area in standards. If it drops below 50%, check for matrix effects or injection errors.

Chromatographic Separation

The method must demonstrate baseline separation between 3-MAA (RT ~3.5 min) and Anthranilic Acid (RT ~4.2 min). If these peaks merge, the quantification will be biased as they share the 138->120 (approx) or similar transitions depending on fragmentation energy.

Troubleshooting & Expert Tips

-

Peak Tailing: 3-MAA contains both an amine and a carboxylic acid. If peaks tail, ensure the mobile phase pH is sufficiently low (pH ~2.5 with 0.1% FA) to keep the carboxylic acid protonated.

-

Carryover: Due to the polarity, 3-MAA can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

-

Light Sensitivity: While 3-MAA is more stable than 3-HAA, always process samples in amber tubes or reduced light to prevent degradation of the background matrix which could interfere.

-

Isotope Contribution: Ensure the d3-standard does not have "d0" impurity. Inject a high concentration of IS alone and monitor the analyte transition (168->150). It should be <20% of the LLOQ response.

References

-

Midttun, Ø. et al. (2009). "Multianalyte quantification of the kynurenine pathway metabolites in plasma/serum." Rapid Communications in Mass Spectrometry.

-

Zhu, W. et al. (2011). "Targeted metabolomics of the kynurenine pathway in plasma." Rapid Communications in Mass Spectrometry.

-

Waters Corporation. "LC-MS/MS Bioanalysis of Polar Metabolites." Application Note. (General reference for HSS T3 column technology).

-

Badawy, A. A. (2017). "Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects." International Journal of Tryptophan Research.

Sources

- 1. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 7. waters.com [waters.com]

- 8. agilent.com [agilent.com]

Application Note: High-Precision Preparation of 2-Amino-3-methoxybenzoic Acid-d3 Stock Solutions

Abstract

This application note details the rigorous preparation of stock and working solutions for 2-Amino-3-methoxybenzoic Acid-d3 , a stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of tryptophan metabolites (Kynurenine pathway). Unlike standard reagent preparation, the handling of deuterated anthranilic acid derivatives requires specific attention to photostability , isotopic dilution calculations , and solubility dynamics to prevent "carrier effects" and ensure long-term assay reproducibility.

Introduction & Physicochemical Context

2-Amino-3-methoxybenzoic acid (also known as 3-Methoxyanthranilic acid) is an amphoteric molecule containing both a basic aniline amine and an acidic carboxyl group. When using the deuterated analog (d3, typically labeled on the methoxy group: –OCD₃), the physicochemical properties remain largely identical to the unlabeled analyte, with the exception of a slight retention time shift in Reversed-Phase LC (the "Deuterium Isotope Effect").

Key Compound Properties

| Property | Specification | Implication for Protocol |

| Parent MW | ~167.16 g/mol | Reference for calculation.[1][2] |

| Labeled MW | ~170.18 g/mol (d3) | Critical: Must use specific lot MW from CoA. |

| Solubility | DMSO (High), Methanol (Moderate), Water (pH dependent) | Action: Use DMSO for primary stock to prevent precipitation. |

| pKa | ~2.1 (COOH), ~4.8 (NH₂/NH₃⁺) | Zwitterionic behavior; pH affects solubility. |

| Stability | Light Sensitive, Oxidation Prone | Action: Use Amber glass; flush with Nitrogen/Argon. |

Materials and Equipment Specifications

To ensure data integrity (ALCOA+ principles), the following grades are mandatory:

-

Analyte: this compound (Isotopic Purity ≥ 98 atom % D).

-

Solvent A (Primary Stock): Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

-

Why: DMSO prevents oxidative degradation better than methanol and ensures complete solubilization of the zwitterion.

-

-

Solvent B (Working Solution): Methanol (LC-MS Grade).[3]

-

Weighing: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Glassware: Class A Volumetric flasks (Amber) or silanized amber glass vials.

Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

The "Corrected Mass" Calculation

Deuterated standards are expensive and often supplied as salts or with varying chemical purities. You must correct the weighed mass to the "Free Acid Equivalent."

Note: Do not correct for Isotopic Purity (atom % D) when preparing the stock concentration, but record it for signal contribution calculations.

Step-by-Step Methodology

-

Equilibration: Allow the vial of this compound to reach room temperature before opening. This prevents condensation, which degrades the solid.

-

Weighing: Weigh approximately 1.0 mg to 2.0 mg of the substance into a tared 4 mL amber glass vial.

-

Technique: Do not use a weighing boat. Weigh directly into the vial to eliminate transfer losses.

-

-

Dissolution (The Critical Step):

-

Add DMSO to achieve a target concentration of 1.0 mg/mL .

-

Calculation: If you weighed 1.24 mg, add 1.24 mL of DMSO.

-

Action: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

-

Visual Check: Hold against a light source. The solution must be completely clear. Any turbidity indicates micro-precipitation.

-

-

Storage:

-

Aliquot into 100 µL portions in amber cryovials.

-

Store at -80°C .

-

Stability: 6 months (verified by re-analysis).[4]

-

Protocol 2: Preparation of Working Internal Standard (WIS)

Objective: Create a spiking solution compatible with the biological matrix (plasma/urine).

Solvent Choice: While DMSO is best for the stock, it is too viscous for accurate low-volume pipetting and can cause peak distortion if injected directly. The WIS should be prepared in 50:50 Methanol:Water .

Dilution Scheme

-

Intermediate Stock (10 µg/mL):

-

Pipette 10 µL of Primary Stock (1 mg/mL) into 990 µL of Methanol.

-

Vortex mix.

-

-

Working Internal Standard (500 ng/mL):

-

Pipette 50 µL of Intermediate Stock into 950 µL of 50:50 Methanol:Water.

-

Why 50:50? This matches the typical initial mobile phase, preventing "solvent shock" during injection.

-

Visualizing the Workflow

The following diagram illustrates the critical control points in the preparation workflow.

Figure 1: Critical Path for Primary Stock Preparation ensuring minimal degradation and transfer loss.

Scientific Rationale & Troubleshooting (E-E-A-T)

The Deuterium Exchange Risk

While the -CD₃ (methoxy) label is chemically stable, the amine (-NH₂) and carboxyl (-COOH) protons are "exchangeable."

-

Observation: If you dissolve the stock in D₂O or protic solvents, the -NH₂ mass will shift.

-

Resolution: This is normal. In LC-MS, the mobile phase (usually acidic water/acetonitrile) will instantly standardize the exchangeable protons to the solvent state. The quantitation relies on the non-exchangeable methoxy deuteriums.

Carrier Effect & Cross-Talk

-

Issue: If the isotopic purity is low (<98%), the "d0" (unlabeled) impurity in your standard will contribute to the analyte signal, causing positive bias at the LLOQ (Lower Limit of Quantitation).

-

Validation: Run a "Blank + IS" sample. If you see a peak at the analyte's mass transition, your IS stock is too concentrated or the isotopic purity is insufficient.

Solubility in Aqueous Buffers

2-Amino-3-methoxybenzoic acid has its lowest solubility at its isoelectric point (pI).

-

Caution: Avoid preparing stocks in neutral phosphate buffers (pH 4-5).

-

Solution: Always maintain >50% organic solvent (MeOH or DMSO) until the final spiking step.

Summary Data Table

| Parameter | Primary Stock | Working Solution |

| Concentration | 1.0 mg/mL | 100 - 500 ng/mL |

| Solvent | 100% DMSO | 50% MeOH / 50% Water |

| Storage Temp | -80°C | +4°C (Daily use) / -20°C (Weekly) |

| Container | Amber Glass (Silanized) | Amber Glass / Polypropylene |

| Shelf Life | 6 Months | 1 Week |

References

-

FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry (2018). (Section on Internal Standard Stability). [Link]

-

PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

-

Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Best Practices. [Link]

Sources

Title: Strategic Optimization of Mass Spectrometry Parameters for the Quantification of 2-Amino-3-methoxybenzoic Acid-d3 using Triple Quadrupole Mass Spectrometry

An Application Note and Protocol for the Scientific Community

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for 2-Amino-3-methoxybenzoic Acid-d3. As a deuterated stable isotope-labeled internal standard (SIL-IS), its analytical performance is paramount for the accurate quantification of the unlabeled analyte, 2-Amino-3-methoxybenzoic Acid, in complex matrices. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind each experimental choice, from ionization mode selection to the fine-tuning of collision energy and declustering potential. We present detailed, self-validating protocols and summarize the resulting parameters in a clear, actionable format to ensure methodological robustness and transferability.

Introduction and Scientific Rationale

2-Amino-3-methoxybenzoic acid, a metabolite of kynurenine, is a molecule of interest in various biochemical pathways.[1] Accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[2] The d3-labeled analog, this compound, serves this purpose.

The sensitivity and selectivity of an LC-MS/MS method are critically dependent on the instrument parameters governing the generation and fragmentation of the analyte ions. The process of optimizing these parameters, particularly for MRM transitions on a triple quadrupole mass spectrometer, is a foundational step in method development.[3] This guide provides an in-depth, logical workflow for this optimization, ensuring the final method is both highly sensitive and robust.

Foundational Setup: Reagents and Instrumentation

Materials and Reagents

-

Analytes: 2-Amino-3-methoxybenzoic Acid (≥98% purity), this compound (assuming deuteration on the methoxy group for stability, ≥98% purity, custom synthesis or specialized vendor).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Mobile Phase Additives: Formic acid (LC-MS grade, ~99%).

-

Instrumentation: A triple quadrupole mass spectrometer equipped with a TURBO V™ Ion Source (or equivalent electrospray ionization source) coupled to a high-performance liquid chromatography (HPLC) system.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of each compound (analyte and SIL-IS) and dissolve in 1.0 mL of methanol. This provides a high-concentration stock for long-term storage at -20°C or below.

-

Working Solutions for Infusion (1 µg/mL): Dilute the primary stock solutions 1:1000 in a 50:50 acetonitrile:water solution containing 0.1% formic acid. This solution is used for direct infusion into the mass spectrometer.

Experimental Workflow: From Infusion to Optimized Transitions

The optimization process is a logical sequence of experiments designed to first identify the parent ion and then systematically determine the most abundant and stable fragment ions and the voltages required to produce them efficiently.

Caption: Predicted fragmentation pathway for [M+H]⁺ of the analyte.

Step 3: Optimization of MRM Parameters

Once the most promising product ions are identified (e.g., m/z 153.2 and m/z 125.2), the final step is to fine-tune the voltages for each specific precursor → product transition to maximize signal intensity. [4][5] Protocol for Collision Energy (CE) Optimization:

-

Set the mass spectrometer to MRM mode. Create separate experiments for each transition (e.g., 171.2 → 153.2 and 171.2 → 125.2).

-

For each transition, create a CE ramp experiment. Infuse the working solution and acquire data while the CE is ramped across a relevant range (e.g., 5 to 50 eV in 2 eV increments). [6]3. Plot the resulting product ion intensity versus the collision energy.

-

The optimal CE is the value at the apex of this curve. Setting the CE to a value on a maximum plateau can improve method robustness against minor instrument fluctuations. [7] Protocol for Declustering Potential (DP) Optimization:

-

Using the optimized CE for a given transition, set up a similar ramp experiment for the Declustering Potential (DP).

-

Ramp the DP across a relevant range (e.g., 20 to 150 V in 5 V increments).

-

Rationale: The DP is applied to prevent solvent clusters from entering the mass analyzer and can also induce some in-source fragmentation. Optimizing it ensures efficient ion transmission and minimizes unwanted adduct formation. [8][6]4. Plot the ion intensity versus DP and select the optimal value that gives the maximum, stable signal.

Final Optimized Parameters and Data

Following the systematic execution of the protocols above, the optimized parameters are compiled. The most intense and stable transition should be selected as the "quantifier," while the second-best serves as the "qualifier" to ensure analytical specificity.

Table 1: Optimized LC-MS/MS Parameters for this compound

| Parameter | Optimized Value | Justification |

| HPLC Conditions | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for this class of compounds. [8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ESI mode. [8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Gradient | 5% B to 95% B over 5 min | A generic gradient sufficient for initial method development. |

| Mass Spectrometry Conditions | ||